molecular formula C18H23O2P B12542746 [3-(2-Methoxyethoxy)propyl](diphenyl)phosphane CAS No. 144685-33-6

[3-(2-Methoxyethoxy)propyl](diphenyl)phosphane

Cat. No.: B12542746
CAS No.: 144685-33-6
M. Wt: 302.3 g/mol
InChI Key: XLYDNNJMPOEMFM-UHFFFAOYSA-N
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Description

3-(2-Methoxyethoxy)propylphosphane is an organophosphorus compound that features a phosphane (phosphine) group bonded to a propyl chain substituted with a 2-methoxyethoxy group and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyethoxy)propylphosphane typically involves the reaction of diphenylphosphine with a suitable alkylating agent. One common method is the reaction of diphenylphosphine with 3-chloro-1-(2-methoxyethoxy)propane under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine.

Industrial Production Methods

Industrial production of 3-(2-Methoxyethoxy)propylphosphane may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyethoxy)propylphosphane can undergo various types of chemical reactions, including:

    Oxidation: The phosphane group can be oxidized to form the corresponding phosphine oxide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphane group acts as a nucleophile.

    Coordination: The phosphane group can coordinate to transition metals, forming complexes that are useful in catalysis.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Typical reagents include alkyl halides and acyl chlorides.

    Coordination: Transition metals such as palladium, platinum, and rhodium are commonly used.

Major Products

    Oxidation: The major product is the phosphine oxide derivative.

    Substitution: Products vary depending on the substituent introduced.

    Coordination: Metal-phosphane complexes are formed.

Scientific Research Applications

Chemistry

In chemistry, 3-(2-Methoxyethoxy)propylphosphane is used as a ligand in transition metal catalysis. Its ability to form stable complexes with metals makes it valuable in various catalytic processes, including hydrogenation and cross-coupling reactions.

Biology and Medicine

While specific biological applications of 3-(2-Methoxyethoxy)propylphosphane are less documented, phosphane derivatives are generally explored for their potential in drug development and as probes in biochemical studies.

Industry

In industry, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials. Its role as a ligand in catalysis also makes it valuable in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyethoxy)propylphosphane primarily involves its ability to coordinate to metal centers. This coordination can alter the electronic properties of the metal, facilitating various catalytic processes. The phosphane group can donate electron density to the metal, stabilizing different oxidation states and intermediates during the reaction.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphane: Another common phosphane ligand, but without the 2-methoxyethoxy group.

    3-(2-Methoxyethoxy)propylphosphane: Similar structure but with only one phenyl group.

    3-(2-Methoxyethoxy)propylphosphane: Similar structure but with a methyl group instead of phenyl groups.

Uniqueness

The presence of the 2-methoxyethoxy group in 3-(2-Methoxyethoxy)propylphosphane provides unique solubility and steric properties compared to other phosphane ligands. This can influence its reactivity and the stability of the metal complexes it forms, making it a valuable ligand in specific catalytic applications.

Properties

CAS No.

144685-33-6

Molecular Formula

C18H23O2P

Molecular Weight

302.3 g/mol

IUPAC Name

3-(2-methoxyethoxy)propyl-diphenylphosphane

InChI

InChI=1S/C18H23O2P/c1-19-14-15-20-13-8-16-21(17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-7,9-12H,8,13-16H2,1H3

InChI Key

XLYDNNJMPOEMFM-UHFFFAOYSA-N

Canonical SMILES

COCCOCCCP(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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